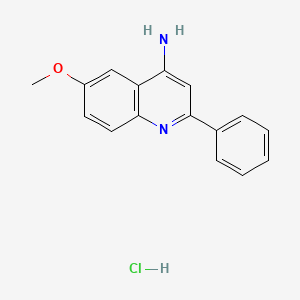

4-Amino-6-methoxy-2-phenylquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-methoxy-2-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxy-2-phenylquinoline hydrochloride typically involves the reaction of 6-methoxy-2-phenylquinoline with an amination reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxy-2-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-Amino-6-methoxy-2-phenylquinoline hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxy-2-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

- 4-Amino-6-methoxyquinoline

- 4-Amino-2-phenylquinoline

- 6-Methoxy-2-phenylquinoline

Comparison: 4-Amino-6-methoxy-2-phenylquinoline hydrochloride is unique due to the presence of both amino and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

4-Amino-6-methoxy-2-phenylquinoline hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H16ClN2O

- Molecular Weight : 288.76 g/mol

This compound features a quinoline core substituted with an amino group and a methoxy group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In a comparative study, the compound was tested against standard antibiotics like ampicillin and gentamicin, revealing comparable or superior efficacy in certain cases .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic | Zone of Inhibition (mm) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin | 18 |

| Escherichia coli | 22 | Gentamicin | 21 |

| Pseudomonas aeruginosa | 19 | Ciprofloxacin | 17 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including:

- Hep3B (liver cancer)

- H460 (non-small-cell lung cancer)

- COLO205 (colorectal adenocarcinoma)

In these studies, the compound was evaluated using the MTT assay to determine its cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth. For instance, the IC50 values ranged from 0.5 to 3.5 μM across different cancer cell lines .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Hep3B | 1.0 | Induces apoptosis via cyclin B1 downregulation |

| H460 | 0.8 | G2/M cell cycle arrest |

| COLO205 | 0.5 | Inhibition of tubulin polymerization |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular processes, leading to antimicrobial and anticancer effects. For example, it has been suggested that the compound binds to DNA or proteins, disrupting their normal function .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the quinoline structure can significantly affect biological activity. The presence of both amino and methoxy groups enhances reactivity and selectivity towards biological targets. For instance, substituting different aryl moieties at the C2 position has been shown to improve antimicrobial efficacy against resistant strains like MRSA .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased antimicrobial potency |

| Substitution at C2 position | Enhanced anticancer activity |

| Alkylamino chain at C4 | Retained NorA efflux pump inhibition |

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Antitumor Efficacy in Animal Models : A study demonstrated that administration of the compound in mice models resulted in significant tumor reduction compared to control groups.

- Combination Therapy : Research indicated that when used in combination with existing chemotherapeutics, such as doxorubicin, it enhanced overall efficacy while reducing side effects.

Properties

IUPAC Name |

6-methoxy-2-phenylquinolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O.ClH/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11;/h2-10H,1H3,(H2,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJMMGFIJVEEKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697766 |

Source

|

| Record name | 6-Methoxy-2-phenylquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132346-95-3 |

Source

|

| Record name | 6-Methoxy-2-phenylquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.